Benzyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-galactopyranoside is a complex carbohydrate derivative. It is a glycoside formed by the linkage of a benzyl group to a 2-acetamido-2-deoxy sugar, which is further linked to a galactopyranosyl group. This compound is of significant interest in the fields of biochemistry and medicinal chemistry due to its structural similarity to naturally occurring glycoproteins and glycolipids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-galactopyranoside typically involves the glycosylation of a protected 2-acetamido-2-deoxy sugar with a benzyl alcohol derivative. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The reaction conditions usually require an inert atmosphere and low temperatures to prevent side reactions and degradation of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-galactopyranoside can undergo various chemical reactions including:
Oxidation: The primary alcohol group can be oxidized to a carboxylic acid using reagents like Jones reagent or potassium permanganate.
Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted glycosides depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-galactopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoproteins.
Biology: Studied for its role in cell-cell recognition and signaling processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the production of biodegradable materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Benzyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-galactopyranoside involves its interaction with specific molecular targets such as lectins and glycosidases. These interactions can modulate various biological pathways including cell adhesion, immune response, and signal transduction. The compound’s ability to mimic natural glycoproteins allows it to interfere with pathogen-host interactions, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-glucopyranoside
- Methyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-glucopyranoside
- 1-Benzyl 2-acetamido-6-O-benzyl-4-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-glucopyranoside
Uniqueness
Benzyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-galactopyranoside is unique due to its specific glycosidic linkage and the presence of both acetamido and benzyl groups. This unique structure allows it to interact with a wide range of biological molecules and makes it a versatile tool in biochemical research .
Properties
Molecular Formula |
C21H31NO11 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-[(2R,3S,4S,5S,6S)-4,5-dihydroxy-2-phenylmethoxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide |
InChI |
InChI=1S/C21H31NO11/c1-10(24)22-14-17(27)16(26)13(33-20(14)30-8-11-5-3-2-4-6-11)9-31-21-19(29)18(28)15(25)12(7-23)32-21/h2-6,12-21,23,25-29H,7-9H2,1H3,(H,22,24)/t12-,13+,14+,15+,16-,17+,18+,19-,20-,21-/m1/s1 |
InChI Key |
AJWSWORSAKFGER-IIYCSQTMSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1[C@@H]([C@@H]([C@@H](O[C@H]1OCC2=CC=CC=C2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC3C(C(C(C(O3)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.